molecular formula C19H19N3O5S B2431449 3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886908-58-3

3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2431449
CAS No.: 886908-58-3
M. Wt: 401.44
InChI Key: QAYDEFBNHXMDAN-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, specifically for the development of novel therapeutic agents. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in drug discovery known for its versatile biological activities . The 1,3,4-oxadiazole ring is a key pharmacophore present in several FDA-approved drugs and is extensively investigated for its potential in oncology and infectious disease research . Researchers value this compound for its potential as a multi-targeting agent. Structural analogs based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold have demonstrated potent efficacy against challenging drug-resistant bacterial pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with some showing a low propensity for resistance development . The mechanism of action for such compounds can be complex; depending on specific substitutions, related oxadiazoles have been shown to inhibit targets like lipoteichoic acid (LTA) biosynthesis or function as multi-targeting antibiotics that impact menaquinone biosynthesis, bacterial membrane depolarization, and iron regulation . In anticancer research, 1,3,4-oxadiazole derivatives are explored as inhibitors of critical biological targets implicated in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . This compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-24-13-9-11(10-14(25-2)16(13)26-3)17(23)20-19-22-21-18(27-19)12-7-5-6-8-15(12)28-4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYDEFBNHXMDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

    Attachment of the Benzamide Core: The final step involves coupling the oxadiazole intermediate with a 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy groups on the benzamide core can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxyamphetamine

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to the presence of the oxadiazole ring and the methylsulfanyl group. These functional groups confer unique chemical reactivity and biological activity, making the compound a valuable tool in various research applications.

Biological Activity

3,4,5-Trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzamide backbone.
  • A 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
  • Methoxy groups that enhance lipophilicity and potentially improve bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • Mechanism : The oxadiazole moiety is believed to interfere with cellular signaling pathways involved in cancer proliferation.
  • Case Study : In vitro tests showed significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating strong anti-proliferative properties.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Activity Spectrum : Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : In a study assessing antibacterial efficacy, it demonstrated an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus and Escherichia coli.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The methoxy groups contribute to the compound's ability to scavenge free radicals.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AnticancerMCF-7 (Breast Cancer)15 µM
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli10 µg/mL

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:

  • A derivative with enhanced solubility showed improved anticancer activity with an IC50 value reduced to 8 µM against MCF-7 cells.

Q & A

Q. Table 1: Optimization Parameters

ParameterMicrowave-Assisted MethodConventional Method
Reaction Time15–30 min6–12 hours
Yield (%)70–8550–65
Purity (HPLC)≥95%85–90%

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a multi-spectral approach:

  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR. For example, the oxadiazole C-2 proton appears as a singlet at δ 8.2–8.5 ppm, while methoxy groups resonate as singlets at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Validate carbonyl (C=O, 1650–1680 cm1^{-1}) and oxadiazole ring (C=N, 1550–1600 cm1^{-1}) stretches .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+^+) with ≤2 ppm deviation from theoretical mass .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Variation of Substituents : Compare analogs with modified methoxy/methylthio groups. For example:
    • Replace 3,4,5-trimethoxy with 3,4-dimethoxy to assess the role of steric hindrance .
    • Substitute methylthio (-SMe) with ethylthio (-SEt) to study hydrophobicity effects .
  • Biological Assays : Test antimicrobial (e.g., MIC against S. aureus), anticancer (e.g., IC50_{50} in MCF-7 cells), and enzyme inhibition (e.g., COX-2) activities .

Q. Table 2: SAR Data Example

Compound ModificationAnticancer IC50_{50} (µM)Antimicrobial MIC (µg/mL)
3,4,5-Trimethoxy (parent)12.58.0
3,4-Dimethoxy25.016.0
Methylthio → Ethylthio18.712.5

Advanced: How to resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Purity Validation : Re-test compounds with ≥95% HPLC purity to exclude false positives from byproducts .
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to confirm binding modes to targets like hCA II or EGFR .

Advanced: What crystallographic methods are suitable for confirming the 3D structure?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Key metrics:
    • R-Factor : ≤0.08 (e.g., R = 0.080 for a related thiadiazole analog) .
    • Bond Lengths : Confirm C-N (1.32–1.35 Å) and C-S (1.70–1.75 Å) in the oxadiazole ring .
  • Data Validation : Use CCDC software to ensure no disorder or missing electron density .

Advanced: How to design computational studies for predicting pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule Compliance : Calculate logP (≤5), molecular weight (≤500 Da), and hydrogen bond donors/acceptors using Molinspiration .
  • ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability, CYP inhibition, and blood-brain barrier penetration .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability in biological membranes .

Advanced: What experimental controls are critical in enzyme inhibition assays?

Methodological Answer:

  • Positive Controls : Use known inhibitors (e.g., acetazolamide for hCA II) to validate assay sensitivity .
  • Negative Controls : Include solvent-only (DMSO) and enzyme-free samples to exclude non-specific effects.
  • IC50_{50} Triangulation : Repeat assays in triplicate with ±10% variability allowance .

Basic: How to troubleshoot low solubility in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) depending on ionization state .

Advanced: What are best practices for validating synthetic intermediates?

Methodological Answer:

  • Intermediate Trapping : Isolate and characterize hydrazide/thiosemicarbazide intermediates via 1H^1H NMR and HRMS .
  • Stability Testing : Store intermediates at –20°C under argon to prevent oxidation (e.g., methylthio → sulfoxide) .

Advanced: How to correlate in vitro bioactivity with in silico predictions?

Methodological Answer:

  • Docking-IC50_{50} Correlation : Use Spearman’s rank correlation to link docking scores (e.g., Glide SP scores) with experimental IC50_{50} values .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors .

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